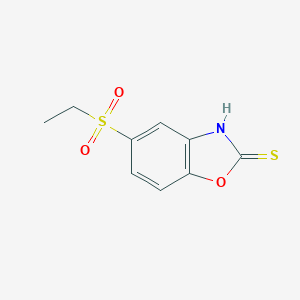

5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol

説明

特性

IUPAC Name |

5-ethylsulfonyl-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S2/c1-2-15(11,12)6-3-4-8-7(5-6)10-9(14)13-8/h3-5H,2H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYFZFOTGFAZBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368288 | |

| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155559-80-1 | |

| Record name | 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethylsulfonyl 1,3 Benzoxazole 2 Thiol and Its Precursors

Sulfonylation Reactions on Benzoxazole (B165842) Precursors

Direct sulfonylation of a benzoxazole ring system can be challenging. A more common strategy involves the synthesis of a precursor molecule, 2-amino-4-(ethylsulfonyl)phenol (B1330959), which already contains the desired sulfonyl group.

A patented method for the synthesis of 2-amino-4-(ethylsulfonyl)phenol starts with 4-ethylsulfonyl-2-nitro-chlorobenzene. google.com This starting material is first reacted with an alkali in a solvent to produce 4-(ethylsulfonyl)-2-nitrophenol. google.com Subsequent reduction of the nitro group yields the desired 2-amino-4-(ethylsulfonyl)phenol. google.comgoogle.com The reduction of the nitro group can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon, platinum on carbon, or Raney nickel. google.com

Oxidation Pathways for Sulfide (B99878) to Sulfone Conversion

An alternative approach to installing the ethylsulfonyl group involves the oxidation of a corresponding ethylthio-substituted precursor. For example, 4-chlorobenzene ethyl sulfide can be oxidized to introduce the sulfonyl group. google.com The presence of an aromatic ring can influence the reactivity of alkyl side chains, making them susceptible to oxidation. openstax.org While strong oxidizing agents like potassium permanganate (B83412) can be used, the specific conditions must be carefully controlled to achieve the desired sulfone without over-oxidation or degradation of the aromatic ring. openstax.orglibretexts.org

Installation of the Thiol Group at the 2 Position

Thiolation and Thioacetylation Approaches

The introduction of the thiol group at the C2 position of the benzoxazole ring is a critical step, typically achieved through cyclization with a thiocarbonyl-containing reagent.

A primary and conventional method for synthesizing benzoxazole-2-thiols involves the reaction of a 2-aminophenol derivative with carbon disulfide (CS₂). nih.gov In this approach, 2-amino-4-(ethylsulfonyl)phenol would be treated with CS₂ in the presence of a base like potassium hydroxide. This reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the target heterocycle.

Alternative thiolation agents can also be employed. For instance, the reaction of 2-aminophenols with potassium ethyl xanthate is a known route to 2-mercaptobenzoxazoles. nih.gov Another approach involves the direct C-H functionalization of a pre-formed benzoxazole ring. A metal-free method has been developed using 1,3-propanedithiol (B87085) in the presence of potassium hydroxide and DMSO to convert benzoxazoles into the corresponding 2-mercaptobenzoxazoles. nih.govbeilstein-journals.org

For the synthesis of the isomeric compound, 6-(ethylsulfonyl)-1,3-benzoxazole-2-thiol, a synthetic route involves the thiolation of the corresponding 1,3-benzoxazole derivative using sulfurizing agents like phosphorus pentasulfide (P₂S₅). This strategy could theoretically be applied to the 5-(ethylsulfonyl) isomer as well.

Exploration of Thione-Thiol Tautomerism in Synthesis

The 1,3-benzoxazole-2-thiol (B7734307) ring system exhibits thione-thiol tautomerism, existing in equilibrium between the benzo[d]oxazole-2-thiol (thiol form) and benzo[d]oxazole-2(3H)-thione (thione form). nih.gov While the thione tautomer is generally more stable, the presence of the thiol form allows the molecule to act as an ambidentate nucleophile, capable of reacting at either the exocyclic sulfur atom or the ring nitrogen atom. nih.gov

This tautomerism is pivotal in subsequent synthetic modifications. For example, acylation or alkylation reactions can lead to either S-substituted or N-substituted products depending on the reaction conditions. The reaction of benzoxazole-2-thiol with methyl 2-chloroacetate in the absence of a base has been shown to selectively yield the S-substituted product, methyl 2-(benzo[d]oxazol-2-ylthio)acetate. nih.gov This selectivity is crucial when using this compound as a building block for more complex molecules, as the reaction pathway can be directed towards the desired isomer.

Advanced Synthetic Approaches and Catalysis

Modern synthetic chemistry emphasizes efficiency, selectivity, and sustainability. These principles have been applied extensively to the synthesis of benzoxazole derivatives, with methods that are applicable to the production of this compound.

Metal-Catalyzed and Nanocatalyst-Mediated Syntheses

The condensation of 2-aminophenols with various carbonyl compounds or their equivalents is a cornerstone of benzoxazole synthesis, and this process can be significantly enhanced by catalysis. rsc.org Both metal catalysts and nanocatalysts have been employed to improve reaction rates, yields, and conditions. nih.gov

Nanocatalysts are particularly advantageous due to their high surface area, stability, and reusability, which aligns with green chemistry principles. rsc.orgnih.gov For example, magnetic solid acid nanocatalysts like Fe₃O₄@SiO₂@Am-PPC-SO₃H have been used for benzoxazole synthesis in water, allowing for easy separation and reuse of the catalyst. nih.gov Similarly, Fe₃O₄@SiO₂-SO₃H nanoparticles have been effective in solvent-free condensation reactions of 2-aminophenol with aldehydes. ajchem-a.comajchem-a.com Other reported nanocatalysts include TiO₂–ZrO₂ and copper(II) ferrite (B1171679) nanoparticles. rsc.orgtandfonline.com These catalytic systems offer milder reaction conditions and shorter reaction times compared to traditional methods. rsc.orgajchem-a.com

The following table summarizes various catalytic systems used in the synthesis of the general benzoxazole scaffold.

| Catalyst System | Substrates | Conditions | Key Advantages | Reference(s) |

| Fe₃O₄@SiO₂-SO₃H | 2-aminophenol, Aromatic aldehydes | 50 °C, Solvent-free | Reusable magnetic catalyst, High yield, Simple separation | ajchem-a.comajchem-a.com |

| Brønsted acidic ionic liquid gel | 2-aminophenol, Aldehydes | 130 °C, Solvent-free | Reusable catalyst, High yield, Simple work-up | acs.org |

| TiO₂–ZrO₂ | 2-aminophenol, Aromatic aldehydes | 60 °C, Acetonitrile | Green catalyst, Short reaction time (15-25 min), High yield | rsc.org |

| Copper(II) ferrite (CuFe₂O₄) | Benzoxazoles, Aryl iodides, Sulfur | ChCl-Urea (Solvent) | Recoverable nanocatalyst, Three-component coupling | tandfonline.com |

| Samarium triflate | o-amino(thio)phenols, Aldehydes | Aqueous medium | Reusable acid catalyst, Mild conditions | organic-chemistry.org |

One-Pot and Multi-Component Reaction Strategies

One-pot and multi-component reactions (MCRs) represent highly efficient synthetic strategies that minimize waste by combining multiple reaction steps into a single procedure without isolating intermediates. This approach improves atom economy and reduces the use of solvents and purification agents.

Several one-pot methods for benzoxazole synthesis have been developed. A notable example is the triphenylbismuth (B1683265) dichloride-promoted reaction of 2-aminophenols with thioamides, which proceeds via desulfurization to yield 2-substituted benzoxazoles under mild conditions. beilstein-journals.org Another strategy involves the L-proline-catalyzed three-component reaction of 4-hydroxycoumarin, 2-mercaptobenzoxazole, and various aldehydes to create complex derivatives in a single step. researchgate.net

Furthermore, a one-pot synthesis for 3-difluoromethyl benzoxazole-2-thiones has been reported, involving the reaction of a 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur. nih.gov This type of strategy, which constructs the heterocyclic ring and installs a substituent in a single operation, could be conceptually adapted for the synthesis of complex benzoxazole-2-thiol derivatives.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic routes for heterocyclic compounds. The goal is to create processes that are environmentally benign, economically viable, and efficient. jetir.org Many of the advanced methods for benzoxazole synthesis incorporate these principles.

Key green chemistry applications include:

Use of Green Catalysts: The application of reusable nanocatalysts, such as magnetic Fe₃O₄-based particles and ionic liquid gels, reduces waste and avoids the use of hazardous reagents. rsc.orgnih.govacs.org

Benign Solvents: Many modern procedures utilize environmentally friendly solvents like water or ethanol, or are conducted under solvent-free conditions, which significantly reduces volatile organic compound (VOC) emissions. ajchem-a.comacs.orgorganic-chemistry.org

Energy Efficiency: Catalytic methods often allow for reactions to be performed at lower temperatures and with shorter reaction times, thus conserving energy. rsc.orgajchem-a.com

Atom Economy: One-pot and multi-component reactions maximize the incorporation of starting materials into the final product, leading to higher atom economy and less waste. beilstein-journals.orgresearchgate.net

For instance, the synthesis of benzoxazoles via the condensation of 2-aminophenols and aldehydes in an aqueous medium using a reusable acid catalyst is a prime example of a green synthetic method. organic-chemistry.org The development of such protocols is crucial for the sustainable production of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectral Analysis for Proton Connectivity and Chemical Shifts

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the protons of the ethyl group and the aromatic benzoxazole core. The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of adjacent protons. acdlabs.com

Ethyl Group Protons: The ethyl group (–CH₂CH₃) will present as two distinct multiplets. The methylene (B1212753) protons (–CH₂–) directly attached to the sulfur atom are expected to be deshielded, appearing as a quartet around δ 3.1-3.3 ppm. The terminal methyl protons (–CH₃) would appear further upfield as a triplet around δ 1.2-1.4 ppm. chemicalbook.com

Aromatic Protons: The benzoxazole ring contains three aromatic protons at positions 4, 6, and 7. The sulfonyl group at C5 will strongly deshield the ortho protons (H4 and H6). H4 is anticipated to be a doublet, H6 a doublet of doublets, and H7 a doublet, with chemical shifts generally appearing in the δ 7.5-8.0 ppm range. ipb.ptjbarbiomed.com

Thiol/Amide Protons: The compound exists in tautomeric forms, featuring either a thiol (S-H) or a thione (N-H) proton. The thiol proton typically appears as a broad singlet with a variable chemical shift, often between δ 3.0-4.0 ppm, but can be influenced by solvent and concentration. rsc.org The N-H proton of the more stable thione tautomer is expected to be a broad singlet at a more downfield position, typically above δ 10.0 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| –CH₃ (Ethyl) | 1.2 – 1.4 | Triplet (t) |

| –CH₂– (Ethyl) | 3.1 – 3.3 | Quartet (q) |

| Aromatic H (H4, H6, H7) | 7.5 – 8.0 | Multiplets (m) |

¹³C NMR Spectral Analysis for Carbon Framework Determination

The ¹³C NMR spectrum provides a map of the carbon skeleton. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic system.

Ethyl Group Carbons: The methylene carbon (–CH₂) is expected at approximately δ 45-50 ppm, while the methyl carbon (–CH₃) would be found significantly upfield, around δ 7-10 ppm. cdnsciencepub.com

Benzoxazole Ring Carbons: The carbon atom at the 2-position (C2), bonded to both sulfur and nitrogen, is expected to be significantly downfield, with a predicted chemical shift greater than δ 165 ppm, which is characteristic of a thione (C=S) carbon. cdnsciencepub.com The carbons of the benzene (B151609) ring (C4, C5, C6, C7) and the bridgehead carbons (C3a, C7a) are expected in the aromatic region of δ 110-150 ppm. The carbon atom directly attached to the sulfonyl group (C5) will be deshielded, while C7, adjacent to the oxazole (B20620) oxygen, is expected to be shielded and appear at a relatively upfield position around δ 110 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| –CH₃ (Ethyl) | 7 – 10 |

| –CH₂– (Ethyl) | 45 – 50 |

| Aromatic C-H (C4, C6, C7) | 110 – 125 |

| Quaternary C (C3a, C5, C7a) | 130 – 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling networks. Key correlations would be observed between the methylene and methyl protons of the ethyl group, and between adjacent protons on the aromatic ring (e.g., between H6 and H7), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. columbia.edu It would definitively link the ethyl group proton signals to their corresponding carbon signals and each aromatic proton signal to its specific carbon on the benzoxazole ring. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing the assembly of the molecular fragments. columbia.edu Key expected correlations would include:

From the methylene (–CH₂–) protons to the C5 carbon of the ring, confirming the attachment point of the ethylsulfonyl group.

From the aromatic protons (H4, H6, H7) to neighboring and quaternary carbons, which would verify the substitution pattern.

From aromatic protons H4 and H6 to the C2 carbon, confirming the benzoxazole framework. acdlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule based on their characteristic vibrational frequencies.

Characterization of Sulfonyl Group Vibrational Modes

The sulfonyl (–SO₂) group is one of the most readily identifiable functionalities in an IR spectrum due to its strong and characteristic absorption bands. These arise from the symmetric and asymmetric stretching vibrations of the S=O double bonds. For sulfones, these bands are consistently observed in distinct regions of the spectrum. acs.org

Asymmetric Stretch (νas): A strong absorption band is expected in the range of 1350–1300 cm⁻¹ .

Symmetric Stretch (νs): A second strong absorption band is expected in the range of 1180–1120 cm⁻¹ . acdlabs.comresearchgate.net

The presence of two strong bands in these regions would provide compelling evidence for the ethylsulfonyl group in the molecule.

Identification of Thiol Group Vibrational Modes

The identification of the thiol group and its thione tautomer involves looking for several characteristic bands.

S–H Stretch: The stretching vibration of the thiol (S–H) bond is characteristically weak in intensity and appears in a relatively uncongested region of the spectrum, typically around 2600–2550 cm⁻¹ . rsc.orgmdpi.com Its weakness can sometimes make it difficult to detect, especially in dilute samples. rsc.org

N–H Stretch: The N–H stretching vibration of the thione tautomer would be expected as a moderate to broad band in the region of 3400–3100 cm⁻¹ .

C=S Stretch: The carbon-sulfur double bond (thione) stretch is typically found in the fingerprint region, around 1300–1100 cm⁻¹ . This band is of medium intensity but can be coupled with other vibrations, making it less definitive than the S=O or S-H stretches.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 – 1300 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1180 – 1120 | Strong |

| Thiol (S-H) | Stretch | 2600 – 2550 | Weak |

| Amide (N-H) | Stretch | 3400 – 3100 | Moderate, Broad |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Ethylsulfonyl)-1,3-benzoxazol-2(3H)-one |

| Benzoxazole |

Benzoxazole Ring System Characteristic Absorptions

The infrared (IR) spectrum of a molecule provides a fingerprint based on the vibrational frequencies of its chemical bonds. For the benzoxazole ring system, several characteristic absorption bands are expected. The C=N stretching vibration within the oxazole ring typically appears in the region of 1690–1650 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the C-O-C group within the fused ring system are also prominent, often observed around 1250 cm⁻¹ and 1070 cm⁻¹, respectively. esisresearch.org Aromatic C=C stretching vibrations from the benzene portion of the molecule are expected in the 1600–1450 cm⁻¹ range. nih.gov

Below is a table summarizing the expected characteristic IR absorptions for the benzoxazole moiety.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Oxazole) | Stretching | 1690–1650 |

| C-O-C (Oxazole) | Asymmetric Stretching | ~1250 |

| C-O-C (Oxazole) | Symmetric Stretching | ~1070 |

| C=C (Aromatic) | Stretching | 1600–1450 |

| C-H (Aromatic) | Stretching | 3100–3000 |

In addition to the benzoxazole core, the ethylsulfonyl (-SO₂CH₂CH₃) and thiol (-SH) groups exhibit their own characteristic absorptions. The sulfonyl group shows strong asymmetric and symmetric stretching bands, typically around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-H stretching vibration is often weak and can be found in the 2600-2550 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, the molecular formula is C₉H₉NO₃S₂. cymitquimica.com This composition gives a calculated monoisotopic mass of 243.0027. An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million, thus confirming the molecular formula. researchgate.net

Fragmentation Pathways and Structural Insights

In electron impact mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides a structural fingerprint. For this compound, the fragmentation is likely initiated by the cleavage of the bonds adjacent to the sulfonyl group and within the benzoxazole ring. libretexts.orgnih.gov

Plausible fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of the sulfur-carbon bond of the ethyl group would result in a fragment ion at [M - 29]⁺.

Loss of ethene (C₂H₄): A rearrangement reaction could lead to the loss of an ethene molecule, producing a fragment at [M - 28]⁺˙.

Loss of sulfur dioxide (SO₂): Cleavage of the C-S and S-O bonds can lead to the expulsion of a neutral SO₂ molecule, giving a significant peak at [M - 64]⁺˙.

Benzoxazole ring cleavage: The stable benzoxazole ring can also fragment. A characteristic fragmentation of benzoxazoles involves the loss of CO and HCN, leading to smaller aromatic fragments.

A proposed table of major fragments is presented below.

| m/z Value (Proposed) | Identity of Fragment |

| 243 | [M]⁺˙ (Molecular Ion) |

| 214 | [M - C₂H₅]⁺ |

| 179 | [M - SO₂]⁺˙ |

| 151 | [M - SO₂ - CO]⁺˙ |

| 135 | [C₆H₄S₂N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The benzoxazole system contains a conjugated π-electron system, which is a chromophore that absorbs UV light. orientjchem.org The absorption spectra of benzoxazole derivatives typically show intense bands corresponding to π→π* transitions. researchgate.net The presence of auxochromes like the thiol group and the electron-withdrawing ethylsulfonyl group can shift the absorption maxima (λ_max).

The lone pairs on the sulfur and nitrogen atoms can also participate in n→π* transitions, which are generally weaker and may be observed as shoulders on the main absorption bands. rsc.org The solvent polarity can also influence the position of these absorption bands; polar solvents may cause hypsochromic (blue) shifts for n→π* transitions and bathochromic (red) shifts for π→π* transitions. biointerfaceresearch.com For this compound, one would anticipate strong absorptions in the 250-350 nm range, characteristic of substituted benzoxazole systems. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Structural Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, yielding precise information on bond lengths, bond angles, and torsion angles.

As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, experimental data for its specific bond lengths and angles are not available.

Bond Lengths, Bond Angles, and Torsion Angles

Without experimental crystallographic data, a detailed table of bond lengths and angles cannot be provided. However, based on known structures of similar molecules, certain structural features can be anticipated. nih.gov The benzoxazole ring system is expected to be nearly planar. The geometry around the sulfur atom of the ethylsulfonyl group would be approximately tetrahedral. The C-S-C bond angle of the ethyl group attached to the sulfonyl moiety and the O-S-O bond angles would be close to the ideal tetrahedral angle of 109.5°, though likely distorted due to the different electronic environments. The torsion angles would define the three-dimensional conformation of the ethyl group relative to the plane of the benzoxazole ring. Computational modeling, such as Density Functional Theory (DFT), could provide theoretical values for these parameters. nist.gov

Computational Chemistry and Molecular Modeling of 5 Ethylsulfonyl 1,3 Benzoxazole 2 Thiol

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule, identifying regions that are prone to electrophilic and nucleophilic attack. For 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, the MEP map would be characterized by distinct areas of positive, negative, and neutral potential.

The regions of negative potential, typically colored in shades of red and yellow, are associated with high electron density and are susceptible to electrophilic attack. In the case of this compound, these would likely be concentrated around the oxygen and nitrogen atoms of the benzoxazole (B165842) ring and the oxygen atoms of the ethylsulfonyl group. These sites represent the most probable locations for interactions with electrophiles.

Conversely, the areas of positive potential, depicted in blue, indicate electron-deficient regions and are targets for nucleophiles. These are expected to be located around the hydrogen atoms, particularly the one attached to the thiol group and those on the ethyl group. The sulfur atom of the thiol group, due to its ability to donate a proton, would also contribute to a region of positive potential.

The MEP analysis provides valuable insights into the molecule's reactivity and its ability to form non-covalent interactions, such as hydrogen bonds, which are critical in biological systems and crystal engineering. Studies on similar benzimidazole (B57391) fungicides have shown that MEP is instrumental in identifying the active sites for biological interactions. nih.gov

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds connecting the ethylsulfonyl group to the benzoxazole core. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as conformers, and to map the energy landscape that governs their interconversion.

Computational methods, such as density functional theory (DFT), are employed to calculate the potential energy of the molecule as a function of specific dihedral angles. By systematically rotating the ethylsulfonyl group and the thiol substituent, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers, while the maxima represent the transition states between them.

Intermolecular Interactions and Crystal Lattice Dynamics

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is fundamental to predicting crystal structures and material properties.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. It defines a surface for a molecule in a crystal, where the electron distribution of the sum of the spherical atoms of the molecule equals half of the total electron density at each point on the surface.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For this molecule, one would expect to see significant contributions from contacts involving the sulfonyl oxygen atoms, the thiol sulfur atom, and the aromatic hydrogen atoms.

Hydrogen Bonding and Van der Waals Interactions in the Solid State

Hydrogen bonds are expected to play a pivotal role in the crystal structure of this compound. The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom in the benzoxazole ring and the oxygen atoms of the ethylsulfonyl group can act as hydrogen bond acceptors. This could lead to the formation of intricate hydrogen-bonded networks, such as chains or dimers, which stabilize the crystal lattice.

In addition to hydrogen bonding, van der Waals forces, including dipole-dipole interactions and London dispersion forces, will be significant. The aromatic benzoxazole ring can participate in π-π stacking interactions, further contributing to the stability of the crystal structure. The interplay of these various non-covalent interactions dictates the final packing arrangement of the molecules in the solid state. Computational studies on similar structures have highlighted the dominance of hydrogen bonding and van der Waals interactions in the crystal packing. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and provide insights into the dynamic processes that occur over time.

Theoretical Predictions of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of a molecule and to elucidate the mechanisms of chemical reactions. By analyzing the electronic structure, potential reaction sites can be identified, and the feasibility of different reaction pathways can be assessed.

For this compound, the thiol group is a likely site for various chemical transformations, such as oxidation or substitution reactions. The benzoxazole ring itself can undergo electrophilic or nucleophilic aromatic substitution, depending on the reaction conditions.

Quantum chemical calculations can be used to determine the activation energies for different potential reactions, providing a theoretical basis for understanding the compound's chemical behavior. For instance, the tautomeric equilibrium between the thiol and thione forms can be studied computationally to determine the relative stability of the two isomers and the energy barrier for their interconversion. nih.gov Such theoretical predictions are invaluable for designing new synthetic routes and for understanding the metabolic fate of the compound in biological systems.

Structure Activity Relationship Sar Investigations in Chemical Biology for 5 Ethylsulfonyl 1,3 Benzoxazole 2 Thiol Derivatives

Modulation of the Ethylsulfonyl Moiety and its Impact on Biological Response

The ethylsulfonyl group at the 5-position of the benzoxazole (B165842) ring is a key determinant of the molecule's electronic and physicochemical properties, which in turn affects its biological response.

The length and branching of the alkyl chain on the sulfonyl group can significantly influence the biological activity of a compound. This is often attributed to changes in lipophilicity, steric hindrance, and the ability to form favorable interactions within a receptor's binding pocket. While specific studies on the 5-alkylsulfonyl series of 1,3-benzoxazole-2-thiol (B7734307) are not extensively documented in publicly available literature, general principles from related heterocyclic systems suggest that even minor alterations to the alkyl chain can lead to substantial changes in activity.

For instance, in other series of bioactive heterocyclic compounds, an optimal alkyl chain length is often observed for a specific biological target. Increasing the chain length from methyl to butyl or longer can enhance lipophilicity, which may improve membrane permeability and access to intracellular targets. However, excessively long or bulky chains can introduce steric clashes with the receptor, leading to a decrease in activity. The introduction of branching, such as an isopropyl or tert-butyl group, can also have a profound effect, often improving metabolic stability or providing a better fit in a hydrophobic pocket of the target protein.

Table 1: Hypothetical Impact of Alkylsulfonyl Chain Variation on Biological Activity

| Compound | Alkyl Group (R) in 5-(R-sulfonyl) | Expected Impact on Lipophilicity | Potential Effect on Biological Activity |

| 1 | -CH₃ (methyl) | Lower | May serve as a baseline for activity. |

| 2 | -CH₂CH₃ (ethyl) | Moderate | The parent compound for this study. |

| 3 | -CH₂CH₂CH₃ (n-propyl) | Higher | Potential for increased activity due to enhanced hydrophobic interactions. |

| 4 | -CH(CH₃)₂ (isopropyl) | Higher | Branching may improve binding affinity or metabolic stability. |

The sulfonyl group (-SO₂-) is a strong electron-withdrawing group due to the high electronegativity of the oxygen atoms. This electronic effect influences the entire benzoxazole ring system, affecting its reactivity and potential interactions with biological macromolecules. The acidity of protons on adjacent carbon atoms can be increased by the inductive effect of the sulfonyl group, which can be a critical factor in enzyme-catalyzed reactions or receptor binding.

Studies on related sulfone-containing compounds have shown that the introduction of further electron-withdrawing substituents on the alkyl chain (e.g., fluorine atoms) can amplify this effect, potentially leading to stronger non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, with a biological target. Conversely, the introduction of electron-donating groups would be expected to reduce the electron-withdrawing nature of the sulfonyl moiety, which could either increase or decrease biological activity depending on the specific requirements of the target binding site. The steric bulk of any substituents would also play a crucial role, potentially hindering access to the binding site if too large.

Modifications at the 2-Position (Thiol Group) and Their Effect on Molecular Interactions

The thiol group at the 2-position is a highly versatile functional group that can be readily modified to explore a wide range of chemical space and its impact on biological activity.

The nucleophilic nature of the thiol group makes it a prime candidate for derivatization. Converting the thiol to a thioether (R-S-R') is a common strategy to modulate a compound's properties. This transformation can increase lipophilicity, alter the hydrogen bonding capacity, and introduce new vectors for interaction with a target.

For example, a series of 2-((N-arylacetamido)thio)benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activity. While these studies were conducted on a benzoxazole core with different substituents at the 5-position (e.g., nitro or methyl), the findings provide valuable insights into the SAR at the 2-position. It was observed that the nature of the substituent on the N-phenylacetamide moiety significantly impacted the antimicrobial activity. Compounds with electron-withdrawing groups, such as nitro or chloro, on the phenyl ring generally exhibited enhanced activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 2-((N-arylacetamido)thio)benzoxazole Derivatives

| Compound ID | 5-Substituent | N-Aryl Group | Antibacterial Activity (Zone of Inhibition in mm) |

| 4a | -NO₂ | Phenyl | 15 |

| 4b | -NO₂ | 2-Nitrophenyl | 18 |

| 4c | -NO₂ | 3-Nitrophenyl | 22 |

| 4d | -NO₂ | 4-Nitrophenyl | 20 |

| 4k | -NO₂ | 4-Chlorophenyl | 19 |

| 4aa | -CH₃ | Phenyl | 12 |

| 4ab | -CH₃ | 2-Nitrophenyl | 16 |

| 4ac | -CH₃ | 3-Nitrophenyl | 18 |

| 4ad | -CH₃ | 4-Nitrophenyl | 17 |

| 4ak | -CH₃ | 4-Chlorophenyl | 15 |

Data is illustrative and based on findings from related benzoxazole series. nih.gov

The formation of disulfides is another important derivatization of thiols. Disulfide bonds can be reversible in the reducing environment of the cell, making them an interesting linkage for prodrug design.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or metabolic stability. nih.gov The thiol group can be replaced by a number of other functional groups.

A common bioisostere for a thiol is a hydroxyl group (-OH), which maintains the ability to act as a hydrogen bond donor and acceptor, though with different acidity and nucleophilicity. Other potential bioisosteres include a primary or secondary amine (-NH₂ or -NHR), which can also participate in hydrogen bonding. More complex heterocyclic rings, such as a tetrazole, have been used as bioisosteres for carboxylic acids and could potentially be explored as replacements for the thiol group, given their acidic nature. nih.gov The choice of bioisostere can have a dramatic effect on the compound's pharmacokinetic profile and its interactions with the target. For instance, replacing a thiol with a group less prone to oxidation can improve the metabolic stability of the compound.

The 1,3-benzoxazole-2-thiol ring system can exist in two tautomeric forms: the thiol form and the thione form. ias.ac.in The equilibrium between these two forms can be influenced by the solvent, pH, and temperature. The thione form is often the more stable tautomer in the solid state and in many solvents. ias.ac.in

This tautomerism has significant implications for biological activity. The two forms have different hydrogen bonding patterns, lipophilicity, and reactivity. For example, the thione form has a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=S group), while the thiol form has a hydrogen bond donor (the S-H group) and a hydrogen bond acceptor (the ring nitrogen). These differences can lead to distinct binding modes with a biological target. In some cases, one tautomer may be significantly more active than the other. For instance, in the case of the anti-thyroid drug methimazole, it is believed that the thione tautomer is the active form that inhibits the thyroid peroxidase enzyme. Therefore, understanding the tautomeric preference of 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol and its derivatives is crucial for interpreting SAR data and for the rational design of more potent analogs.

Substituent Effects on the Benzene (B151609) Ring of the Benzoxazole Scaffold

The benzene ring of the benzoxazole scaffold serves as a versatile platform for chemical modification. Altering the substituents on this ring can profoundly impact the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric profile, which in turn dictate its biological recognition and efficacy.

Positional Isomerism of the Ethylsulfonyl Group (e.g., 4-, 6-, 7-positions)

The position of the ethylsulfonyl group on the benzoxazole ring is a critical determinant of biological activity. While data on all positional isomers is not extensively available in the public domain, a comparison between the 5- and 6-isomers highlights the significance of its placement. The electronic distribution within the molecule is altered by moving the ethylsulfonyl group from the 5-position to the 6-position, which can subsequently influence the compound's dipole moment and its binding affinity to specific biological targets.

Although specific biological activity data for the 4- and 7-positional isomers of ethylsulfonyl-1,3-benzoxazole-2-thiol are not readily found in published research, it can be inferred that their activity would also differ based on the altered electronic and steric environment. The placement of the bulky and electron-withdrawing ethylsulfonyl group at these positions would create unique electrostatic and steric profiles, likely leading to different interactions with target proteins.

Table 1: Comparison of Known Positional Isomers of Ethylsulfonyl-1,3-benzoxazole-2-thiol

| Isomer | CAS Number | Key Differences | Potential Impact on Bioactivity |

| This compound | 155559-80-1 | Ethylsulfonyl group at the 5-position. | The specific electronic and steric properties at this position contribute to its known antitumor and antimicrobial activities. researchgate.net |

| 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol | 1313829-46-7 | Ethylsulfonyl group at the 6-position. | Alters the electronic distribution compared to the 5-isomer, which could affect resonance stabilization and binding affinities. researchgate.net |

| 4-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol | Not available | Ethylsulfonyl group at the 4-position. | Expected to have a distinct steric and electronic profile, potentially leading to different target interactions. |

| 7-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol | Not available | Ethylsulfonyl group at the 7-position. | The proximity to the heterocyclic core could introduce significant steric hindrance and electronic effects, influencing its biological recognition. |

Introduction of Additional Functional Groups on the Benzene Ring

The introduction of additional functional groups onto the benzene ring of the benzoxazole scaffold is a common strategy to modulate biological activity. For instance, the presence of electron-withdrawing groups like nitro (-NO2) or electron-donating groups can significantly alter the electronic nature of the aromatic ring, thereby influencing its interaction with biological targets. nih.gov

Research on related benzoxazole structures has shown that the addition of substituents can enhance or diminish their therapeutic effects. For example, in a series of 2-substituted benzoxazoles, the introduction of a methyl group at the 7-position was found to boost activity against E. coli. bohrium.com Conversely, the presence of certain substituents can be detrimental to activity.

Impact of Electronic and Steric Properties of Substituents on Biological Recognition

The electronic and steric properties of substituents on the benzoxazole ring are fundamental to their biological activity. Electron-withdrawing groups, such as the ethylsulfonyl group, can increase the acidity of the thiol group, which may be crucial for its mechanism of action. researchgate.net The steric bulk of substituents can also play a pivotal role in how the molecule fits into the binding pocket of a target protein.

Elucidation of Molecular Interaction Profiles

To understand the biological activity of this compound derivatives at a molecular level, it is essential to elucidate their interaction profiles with their biological targets. Computational methods, such as molecular docking, are powerful tools for this purpose.

Computational Docking Studies to Predict Binding Modes

Molecular docking simulations are frequently employed to predict the preferred binding orientation of a ligand to a target protein. Although specific docking studies for this compound are not widely published, studies on other benzoxazole derivatives provide valuable insights into their potential binding modes. These studies often reveal that benzoxazole derivatives can bind to the active sites of enzymes through a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For example, docking studies of other benzoxazole derivatives have shown interactions with key residues in the active sites of enzymes like DNA gyrase and soluble epoxide hydrolase. nih.govnih.gov It is plausible that this compound and its derivatives could adopt similar binding modes, with the ethylsulfonyl and thiol groups playing crucial roles in target recognition and binding affinity.

Analysis of Ligand-Target Recognition Principles

The principles of ligand-target recognition for benzoxazole derivatives are based on a combination of shape complementarity and favorable intermolecular interactions. The benzoxazole scaffold provides a rigid core that can be appropriately functionalized to achieve specific interactions with a target protein.

Analysis of various benzoxazole-protein complexes has revealed that hydrogen bonding involving the nitrogen and oxygen atoms of the benzoxazole ring, as well as the thiol group, is a common feature. nih.gov The ethylsulfonyl group, with its potential for hydrogen bonding and dipole-dipole interactions, likely contributes significantly to the binding affinity and specificity of this compound. The aromatic benzene ring can also participate in π-π stacking interactions with aromatic residues in the binding pocket of the target protein. Understanding these recognition principles is essential for the rational design of new and more effective benzoxazole-based therapeutic agents.

Rational Design Principles for Benzoxazole Derivatives Based on SAR

The rational design of novel therapeutic agents is a cornerstone of modern medicinal chemistry, relying heavily on a deep understanding of the structure-activity relationships (SAR) of a given chemical scaffold. For benzoxazole derivatives, including the specific compound this compound, design principles are derived from extensive studies of how different substituents on the benzoxazole core influence biological activity. The design process is a multifactorial undertaking that considers the role of substituents at various positions, particularly at the 2- and 5-positions of the benzoxazole ring system.

The benzoxazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. These include enzymes, receptors, and other proteins implicated in diseases ranging from cancer to microbial infections. jocpr.comglobalresearchonline.net Modifications to this core structure are known to significantly alter the resulting compound's pharmacological profile.

The Role of the 2-Thiol/Thione Group:

The 1,3-benzoxazole-2-thiol core exists in tautomeric equilibrium with its 1,3-benzoxazole-2(3H)-thione form. This thione group is a critical feature for biological activity in several contexts. It can act as a key pharmacophore, participating in hydrogen bonding or metal coordination within an enzyme's active site. For instance, in the design of bacterial hyaluronan lyase inhibitors, the benzoxazole-2-thione moiety was identified as a promising lead structure. nih.gov Structure-based optimization revealed that this core could interact with residues in the catalytic site and a nearby hydrophobic patch of the enzyme. nih.gov

Rational design strategies for this part of the molecule often involve N-acylation of the thione. Studies on hyaluronan lyase inhibitors demonstrated that attaching different acyl groups to the nitrogen of the benzoxazole-2-thione ring could significantly modulate inhibitory potency. nih.gov This suggests that the thiol/thione group serves as a crucial anchor point, while modifications at the adjacent nitrogen atom allow for the exploration of surrounding binding pockets to enhance affinity and selectivity.

The Influence of Substituents on the Benzene Ring:

Substituents on the benzene portion of the benzoxazole ring play a pivotal role in modulating the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects target binding and pharmacokinetic properties. The 5-position is a common site for modification.

The presence of an ethylsulfonyl (-SO₂CH₂CH₃) group at the 5-position, as in the titular compound, is particularly significant. The sulfonyl group is a strong electron-withdrawing group. SAR studies on various heterocyclic scaffolds have shown that electron-withdrawing groups can enhance biological activity. researchgate.net For example, in some series of anticancer agents, the presence of electron-withdrawing groups like nitro or chloro moieties improved anti-proliferative activity. researchgate.net The ethylsulfonyl group can also participate in hydrogen bonding through its oxygen atoms, acting as a hydrogen bond acceptor, which can be a key interaction for anchoring the ligand to its biological target.

In the rational design of neuropeptide Y (NPY) Y5 receptor antagonists, modifications around the benzoxazole core were systematically explored to develop structure-activity relationships. nih.gov Similarly, in the development of melatonin (B1676174) receptor agonists, various substitutions on the benzoxazole ring were evaluated to determine their effect on binding affinity. nih.gov These studies underscore the principle that the nature, position, and size of the substituent on the aromatic ring are critical determinants of biological activity. For instance, research on 3-(2-benzoxazol-5-yl)alanine derivatives found that substituents in position 5 of the benzoxazole ring were important for their activity. nih.gov

Integrated Design Principles:

Based on SAR, the rational design of derivatives of this compound would proceed by systematically modifying three key areas:

The Thiol/Thione Group: Exploring S-alkylation or N-acylation to probe interactions within a target's binding site. For example, in designing inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a related 2-sulfinyl-benzoxazole scaffold was developed, where the sulfoxide (B87167) oxygen was proposed to interact with the heme iron in the enzyme's active site, mimicking a transition state. nih.gov

The Ethyl Group of the Sulfonyl Moiety: The length and branching of the alkyl chain could be varied to optimize hydrophobic interactions. Replacing the ethyl group with other functionalities (e.g., cyclic amines, aromatic rings) could explore additional binding pockets.

The Benzene Ring: Introducing other substituents onto the remaining positions of the benzene ring (4, 6, and 7) could fine-tune the electronic properties and orientation of the molecule within the binding site.

A hypothetical SAR study might investigate the replacement of the 5-ethylsulfonyl group with other electron-withdrawing groups (e.g., -CN, -CF₃, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) to confirm the electronic requirements for optimal activity. The following table illustrates SAR data from a study on benzoxazole-2-thione derivatives as bacterial hyaluronan lyase inhibitors, demonstrating the effect of N-acylation on inhibitory activity. nih.gov

| Compound | R Group (Acyl chain on Nitrogen) | IC₅₀ (µM) at pH 7.4 | IC₅₀ (µM) at pH 5.0 |

| 1 | Phenylacetyl | 31 | 21 |

| 2 | 3-Phenylpropionyl | 24 | 15 |

| 3 | Cinnamoyl | 36 | 21 |

| 4 | (E)-2-Methyl-3-phenylpropenoyl | 32 | 19 |

| 5 | 3-(4-Methoxyphenyl)propionyl | 26 | 21 |

This table is generated based on data for N-acylated benzoxazole-2-thiones from a study on bacterial hyaluronan lyase inhibitors to illustrate SAR principles. nih.gov

The data shows that subtle changes in the acyl group, such as increasing the chain length from phenylacetyl (Compound 1) to 3-phenylpropionyl (Compound 2), can lead to improved potency. nih.gov This exemplifies a key rational design principle: systematic structural modification based on an initial lead compound to optimize target interactions and biological effect.

Future Directions and Research Perspectives for 5 Ethylsulfonyl 1,3 Benzoxazole 2 Thiol Research

Development of Novel Synthetic Methodologies

While traditional methods for creating the benzoxazole (B165842) core involve the condensation of 2-aminophenols with various reagents, future efforts will likely concentrate on developing more efficient, sustainable, and versatile synthetic routes tailored to 5-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol. rsc.orgresearchgate.net The goal is to move beyond multi-step processes that may suffer from low yields and harsh conditions. acs.org

Future research should explore:

Green Chemistry Approaches : Implementing methodologies that reduce waste, minimize solvent use, and improve energy efficiency. mdpi.com This includes microwave-assisted synthesis, ultrasound-assisted reactions, and the use of eco-friendly catalysts like ionic liquids or reusable nanocatalysts. rsc.orgacs.orgmdpi.com

Catalyst Innovation : Investigating novel catalysts, such as copper(II) ferrite (B1171679) nanoparticles or Brønsted acidic ionic liquids, that can be easily recovered and recycled for multiple runs without significant loss of activity. acs.orgorganic-chemistry.org

Table 1: Emerging Synthetic Methodologies for Benzoxazole Derivatives

| Methodology | Catalyst/Conditions | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Zinc Chloride (ZnCl₂) in isopropanol | Reduced reaction time (e.g., 30 minutes), high yields (90-94%), atom economy. rsc.org |

| Ultrasound-Assisted Synthesis | Various catalysts | Energy efficient, rapid reaction times, often performed at moderate temperatures. mdpi.com |

| Ionic Liquid Catalysis | 1-butylpyridinium iodide ([BPy]I) | Metal-free, recyclable catalyst, mild room temperature conditions. mdpi.com |

| Nanoparticle Catalysis | Copper(II) oxide or Copper(II) ferrite | Heterogeneous catalysis, easy magnetic recovery, reusable for multiple cycles. organic-chemistry.org |

| Mechanochemical Synthesis | Ball milling | Solvent-free, energy-efficient, rapid conversion. mdpi.com |

Advanced Spectroscopic Techniques for Enhanced Structural Resolution

Standard characterization of benzoxazole derivatives typically relies on NMR (¹H and ¹³C) and mass spectrometry. nih.gov To gain deeper insight into the precise three-dimensional structure, electronic properties, and intermolecular interactions of this compound, more advanced techniques will be indispensable.

Multi-dimensional NMR Spectroscopy : Techniques like COSY, HSQC, and HMBC can unambiguously assign proton and carbon signals, which is crucial for verifying the substitution pattern on the benzoxazole ring.

High-Resolution Mass Spectrometry (HRMS) : Provides highly accurate mass data, confirming the elemental composition and helping to elucidate fragmentation pathways.

X-ray Crystallography : Offers the definitive method for determining the solid-state structure, including bond lengths, bond angles, and crystal packing interactions. This can reveal how the ethylsulfonyl and thiol groups influence the molecule's conformation and intermolecular hydrogen bonding.

Hirshfeld Surface Analysis : When combined with X-ray data, this computational technique can quantify intermolecular interactions within the crystal structure, providing insights into the forces governing its assembly. rsc.org

Integration of High-Throughput Computational Screening and Experimental Validation

The integration of computational chemistry with experimental work can dramatically accelerate the discovery of new applications for this compound. By predicting its biological activity or material properties, research can be more targeted and efficient.

Molecular Docking : This technique can be used to screen the compound against vast libraries of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. For example, studies on similar benzoxazole derivatives have used docking to predict binding to targets like DNA gyrase and β-tubulin. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, including CoMFA and CoMSIA models, can correlate the structural features of a series of related compounds with their biological activity. researchgate.net This could guide the synthesis of even more potent analogs of this compound.

Molecular Dynamics (MD) Simulations : MD simulations can predict the stability of the compound when bound to a biological target, confirming that the interactions identified through docking are maintained over time. nih.gov This provides a more dynamic and realistic view of the potential mechanism of action.

Table 2: Potential Targets for Computational Screening of Benzoxazole Derivatives

| Target Class | Specific Example | Potential Application |

|---|---|---|

| Bacterial Enzymes | DNA Gyrase | Antibacterial agents. nih.gov |

| Tubulin Proteins | β-Tubulin | Anticancer (antitubulin) agents. nih.gov |

| Apoptotic Proteins | Caspase-3 | Proapoptotic anticancer agents. nih.gov |

| Kinases | Rho-kinase | Treatment of cardiovascular diseases. nih.gov |

| Viral Proteins | Hepatitis C Virus NS5B Polymerase | Antiviral agents. nih.gov |

Exploration of Unique Chemical Biology Applications Beyond Known Analogs

The benzoxazole scaffold is a well-known pharmacophore present in drugs with anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov Future research on this compound should aim to discover applications that diverge from these established roles by exploiting its distinct substituents.

Covalent Inhibitors : The thiol (-SH) group is a nucleophile that can form covalent bonds with specific amino acid residues, such as cysteine, in enzyme active sites. This could be harnessed to design highly specific and potent irreversible inhibitors for novel enzyme targets.

Materials Science : The structural isomer, 6-(Ethylsulfonyl)-1,3-benzoxazole-2-thiol, has been investigated for use in developing new materials, including polymers and coatings. The unique electronic properties conferred by the ethylsulfonyl group in the 5-position could similarly be explored for creating functional materials with specific optical or electronic characteristics.

Chemical Probes : The compound could be developed as a chemical probe to study biological pathways. Its specific reactivity could allow it to tag and identify novel proteins or monitor cellular processes related to oxidative stress, given the presence of the thiol group.

Sustainability Considerations in Synthesis and Research

Modern chemical research places a strong emphasis on sustainability and green chemistry principles. mdpi.com Future work on this compound should incorporate these considerations throughout its lifecycle.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product, minimizing waste. rsc.org

Use of Renewable Feedstocks : Investigating the possibility of deriving starting materials, such as the initial 2-aminophenol (B121084) derivative, from renewable sources.

Catalyst Recyclability : A key focus of synthetic development should be the use of heterogeneous or otherwise easily recoverable catalysts to reduce costs and environmental impact. acs.org Many modern protocols for benzoxazole synthesis report successful catalyst reuse for five or more cycles without significant loss of activity. acs.orgcymitquimica.com

Solvent Selection : Prioritizing the use of greener solvents, such as water or ethanol, or developing solvent-free reaction conditions to reduce reliance on volatile organic compounds. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 5-(ethylsulfonyl)-1,3-benzoxazole-2-thiol, and what are the critical reaction conditions?

- The compound can be synthesized via solvent-free reductive amination or hydrazine-mediated reactions. For example, methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate reacts with hydrazine hydrate under reflux in ethanol, monitored by TLC (Chloroform:Methanol 7:3) . Key conditions include temperature control (reflux), stoichiometric ratios (1.2 eq hydrazine), and purification via ice-water precipitation .

Q. Which spectroscopic techniques are recommended for structural characterization of ethylsulfonyl-substituted benzoxazole derivatives?

- IR spectroscopy identifies functional groups (e.g., sulfonyl or thiol stretches), while 1H NMR (in CDCl₃ or DMSO-d₆) confirms substituent positions and integration ratios . TLC (7:3 Chloroform:Methanol) monitors reaction progress . Purity is assessed via melting point analysis and chromatographic methods .

Q. How can researchers validate the purity of this compound intermediates?

- Combine HPLC with UV detection (λ = 254 nm) and mass spectrometry for molecular ion confirmation. Cross-validate with elemental analysis (C, H, N, S) to ensure >95% purity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Discrepancies often arise from nitration or sulfonation step optimization. For instance, nitration of 1-(ethylsulfonyl)-4-methoxybenzene in HNO₃ at 100°C yields 4-(ethylsulfonyl)-1-methoxy-2-nitrobenzene (85% yield), but incomplete reaction quenching can reduce purity . Systematic parameter screening (temperature, acid concentration) and in situ monitoring (FTIR) improve reproducibility .

Q. How do solvent-free conditions influence reaction kinetics in benzoxazole-thiol synthesis?

- Solvent-free grinding (e.g., aldehydes with acetohydrazide derivatives) enhances molecular collisions, reducing reaction time from hours to 20 minutes. However, scalability challenges include heat dissipation and byproduct formation. Comparative studies show 15–20% higher yields vs. solvent-mediated routes but require rigorous stoichiometric control .

Q. What mechanistic insights explain the regioselectivity of sulfonyl group introduction in benzoxazole derivatives?

- Sulfonation at the 5-position is favored due to electron-withdrawing effects of the benzoxazole ring, directing electrophilic substitution. Computational studies (DFT) on charge distribution and frontier molecular orbitals can predict reactivity patterns .

Q. How is this compound utilized as a pharmacological fragment in VEGFR2-targeted studies?

- The ethylsulfonyl group enhances solubility and binding affinity to kinase domains. Derivatives are functionalized via acetohydrazide intermediates for structure-activity relationship (SAR) studies, with IC₅₀ values correlated to substituent electronegativity .

Data Interpretation and Optimization

Q. What analytical challenges arise in characterizing this compound, and how are they addressed?

- Challenge : Overlapping NMR signals due to aromatic protons and sulfonyl groups.

- Solution : Use high-field NMR (500 MHz+) and 2D techniques (COSY, HSQC) to resolve splitting patterns .

Q. How can researchers optimize the nitro-to-amine reduction step in synthesizing 5-(ethylsulfonyl)-2-methoxyaniline?

- Catalytic hydrogenation (H₂/Pd-C) in ethanol achieves >90% conversion, but side reactions (dehalogenation) occur with impurities. Alternative methods (Fe/HCl) reduce nitro groups selectively but require pH control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。